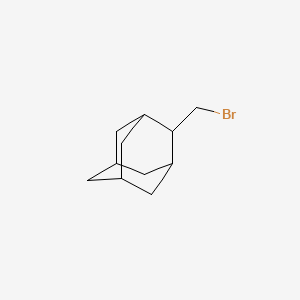

2-(Bromomethyl)adamantane

概要

説明

2-(Bromomethyl)adamantane is a derivative of adamantane, a type of diamondoid. Diamondoids are intriguing carbon-based nanomaterials with interesting chemical, mechanical, and opto-electronic properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .Molecular Structure Analysis

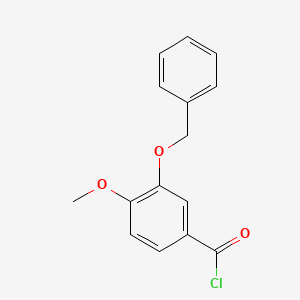

The molecular formula of 2-(Bromomethyl)adamantane is C11H17Br . The structure of adamantane derivatives can be investigated using quantum-chemical calculations .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . After excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state, which can be followed by a fast fragmentation, predominantly H loss .Physical And Chemical Properties Analysis

The average mass of 2-(Bromomethyl)adamantane is 229.157 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 320.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .科学的研究の応用

Synthesis of Adamantane-Based Ester Derivatives

- Application : Adamantyl-based compounds are used in drug design for their multi-dimensional properties. They are important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .

- Method : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .

- Results : The three-dimensional structures studied using X-ray diffraction suggest that the adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .

Synthesis of Unsaturated Adamantane Derivatives

- Application : Unsaturated adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : Unsaturated adamantane derivatives can be synthesized from 1,3-disubstituted haloadamantanes. However, all attempts to catalytically synthesize dehydroadamantanes by dehydrogenating adamantane itself have essentially failed to develop an effective method .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization .

Antimicrobial Properties of Adamantane Derivatives

- Application : Derivatives of adamantane are reported to influence the biofilm formation of E. faecalis, P. aeruginosa and methicillin-resistant S. aureus, and their antimicrobial activity may be attributed to membranotropic activity .

Synthesis of Vinyl-Disubstituted Adamantanes

- Application : Vinyl-disubstituted adamantanes can be used as nanowires to link semiconductor contact surfaces .

Synthesis of 2-Methyleneadamantane

- Application : 2-Methyleneadamantane can be synthesized from 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane .

- Method : Heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane in the presence of 1,3,5-triphenylverdazyl generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .

Catalyst Development

Safety And Hazards

将来の方向性

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

2-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270653 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)adamantane | |

CAS RN |

42067-69-6 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chlorobenzo[a]phenazin-5(7H)-one](/img/structure/B1655704.png)

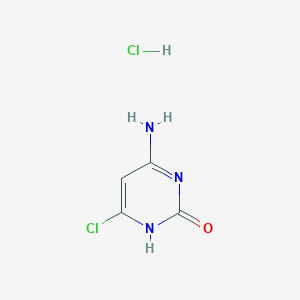

![6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1655711.png)

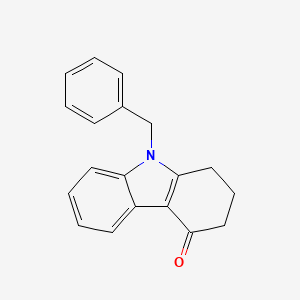

![[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea](/img/structure/B1655717.png)